An In-depth Technical Guide to 4-Bromo-1-(bromomethyl)-2-nitrobenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Bromo-1-(bromomethyl)-2-nitrobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Bromo-1-(bromomethyl)-2-nitrobenzene. This versatile bifunctional compound serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules.
Core Chemical Properties
4-Bromo-1-(bromomethyl)-2-nitrobenzene, also known as 4-bromo-2-nitrobenzyl bromide, is a substituted aromatic compound. Its structure features a benzene ring with a bromine atom, a bromomethyl group, and a nitro group at positions 4, 1, and 2, respectively. The presence of these distinct functional groups imparts a unique reactivity profile, making it a valuable intermediate in synthetic chemistry.
Physicochemical Data
A summary of the key physicochemical properties of 4-Bromo-1-(bromomethyl)-2-nitrobenzene is presented in the table below. It is important to note that while several sources provide data for this compound, there can be some variation in reported values. Multiple CAS numbers are often associated with this compound and its isomers in various chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅Br₂NO₂ | [1][2] |
| Molecular Weight | 294.93 g/mol | [1][2] |
| IUPAC Name | 4-Bromo-1-(bromomethyl)-2-nitrobenzene | [1] |
| CAS Number | 82420-34-6, 35287-42-4 | [1] |
| Physical Form | Solid | |
| Boiling Point | 325.8 °C (Predicted) | [3] |
| Melting Point | Data not available. The precursor, 4-bromo-2-methyl-1-nitrobenzene, has a melting point of 57-65 °C. | [4] |
| Density | Data not available | |
| Solubility | Sparingly soluble in water; soluble in many organic solvents such as chloroform, ethyl acetate, ethanol, and acetone. | [5][6] |
Synthesis and Experimental Protocols
The synthesis of 4-Bromo-1-(bromomethyl)-2-nitrobenzene typically involves the bromination of a suitable precursor. One common method is the radical bromination of 4-bromo-2-methyl-1-nitrobenzene.
Representative Synthesis Protocol: Radical Bromination of 4-Bromo-2-methyl-1-nitrobenzene
This protocol is based on general procedures for benzylic bromination.
Materials:
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4-Bromo-2-methyl-1-nitrobenzene
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N-Bromosuccinimide (NBS)
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A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN)
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Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
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Inert gas (e.g., Nitrogen or Argon)
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Standard laboratory glassware for reflux and work-up
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-methyl-1-nitrobenzene (1.0 equivalent) in anhydrous CCl₄ under an inert atmosphere.
-
Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of the radical initiator (e.g., 0.02-0.05 equivalents of AIBN or BPO) to the solution.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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After the reaction is complete, cool the mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and concentrate the solvent in vacuo to yield the crude product.
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Purify the crude product by recrystallization or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Chemical Reactivity and Applications
The chemical reactivity of 4-Bromo-1-(bromomethyl)-2-nitrobenzene is dominated by the two bromine-containing functional groups, which exhibit different reactivities.
Reactivity of the Bromomethyl Group
The benzylic bromine in the bromomethyl group is highly susceptible to nucleophilic substitution reactions , proceeding through either an Sₙ1 or Sₙ2 mechanism depending on the nucleophile and reaction conditions. This reactivity allows for the facile introduction of a variety of functional groups at the benzylic position, making it a valuable tool for constructing more complex molecular architectures.
Common nucleophiles that react with the bromomethyl group include:
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Azides (e.g., sodium azide): To form benzyl azides.
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Cyanides (e.g., potassium cyanide): To form benzyl nitriles.
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Hydroxides (e.g., sodium hydroxide): To form benzyl alcohols.
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Alkoxides and Phenoxides: To form benzyl ethers.
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Amines: To form substituted benzylamines.
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Carboxylates: To form benzyl esters.
Reactivity of the Aromatic Bromine
The bromine atom attached directly to the aromatic ring is generally less reactive towards nucleophilic substitution than the benzylic bromine. However, its reactivity is enhanced by the presence of the strongly electron-withdrawing nitro group at the ortho position. This makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr) reactions with strong nucleophiles under appropriate conditions. This differential reactivity allows for selective and sequential functionalization of the molecule.
Applications in Drug Discovery and Organic Synthesis
4-Bromo-1-(bromomethyl)-2-nitrobenzene is a key intermediate in the synthesis of a wide range of organic compounds, including:
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Pharmaceuticals: It is a building block for the synthesis of various active pharmaceutical ingredients (APIs). The ability to introduce diverse functional groups allows for the creation of libraries of compounds for screening in drug discovery programs.
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Agrochemicals: It is used in the synthesis of pesticides and herbicides.
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Dyes and Pigments: The aromatic and nitro functionalities make it a precursor for certain classes of dyes.
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Material Science: It can be used in the synthesis of specialty polymers and other materials.
Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of 4-Bromo-1-(bromomethyl)-2-nitrobenzene.
Caption: General workflow for the synthesis of 4-Bromo-1-(bromomethyl)-2-nitrobenzene.
Representative Reaction: Nucleophilic Substitution
The following diagram illustrates a typical nucleophilic substitution reaction at the benzylic position of 4-Bromo-1-(bromomethyl)-2-nitrobenzene.
Caption: Generalized nucleophilic substitution reaction of 4-Bromo-1-(bromomethyl)-2-nitrobenzene.
Safety and Handling
4-Bromo-1-(bromomethyl)-2-nitrobenzene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a substance that can cause skin corrosion/irritation and serious eye damage. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a solid foundation for understanding the chemical properties and utility of 4-Bromo-1-(bromomethyl)-2-nitrobenzene. Its versatile reactivity makes it an indispensable tool for chemists in both academic and industrial research settings.
References
- 1. 4-Bromo-2-(bromomethyl)-1-nitrobenzene | C7H5Br2NO2 | CID 21780864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-Bromo-1-(bromomethyl)-2-nitrobenzene [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 6. solubilityofthings.com [solubilityofthings.com]
